

Foundational Principles: Molecular Structure and Expected Spectral Features

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Compound of Interest

Compound Name: (3S)-1-(2-methylpropyl)pyrrolidin-3-ol
CAS No.: 1568013-26-2
Cat. No.: B6614647

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The structure of **(3S)-1-(2-methylpropyl)pyrrolidin-3-ol** presents several distinct proton environments, each with predictable, yet complex, spectral characteristics. The presence of a stereocenter at the C-3 position and the conformational flexibility of the five-membered ring are critical factors that dictate the final appearance of the ^1H NMR spectrum.

A logical first step in any spectral analysis is to deconstruct the molecule into its constituent spin systems. For this molecule, we can anticipate signals arising from three primary regions: the N-isobutyl group, the pyrrolidine ring, and the hydroxyl proton.

```
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica",  
fontsize=12]; edge [fontname="Helvetica", fontsize=10];
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// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C2", pos="-1.2,1.2!"]; C3 [label="C3(S)",  
pos="-1.2,2.8!"]; C4 [label="C4", pos="0,3.5!"]; C5 [label="C5", pos="1.2,2.8!"]; O6 [label="O",  
pos="-2.2,3.5!"]; C1p [label="C1'", pos="1.2,0!"]; C2p [label="C2'", pos="2.5,0.5!"]; C3p1  
[label="C3'", pos="3.5, -0.5!"]; C3p2 [label="C3'", pos="2.8, 1.8!];
```

```
// Proton labels H2a [label="H $\alpha$ ", pos="-1.8,0.6!"]; H2b [label="H $\beta$ ", pos="-0.8,1.8!"]; H3  
[label="H", pos="-1.8,2.2!"]; H4a [label="H $\alpha$ ", pos="0,4.2!"]; H4b [label="H $\beta$ ", pos="-0.5,3.0!"];  
H5a [label="H $\alpha$ ", pos="1.8,2.2!"]; H5b [label="H $\beta$ ", pos="0.8,1.8!"]; OH [label="H",  
pos="-2.8,3.0!"]; H1pa [label="H $\alpha$ ", pos="1.5,-0.7!"]; H1pb [label="H $\beta$ ", pos="0.9,0.7!"]; H2p  
[label="H", pos="2.2,-0.2!"]; H3p1 [label="CH3", pos="4.2,-0.2!"]; H3p2 [label="CH3",  
pos="3.5,2.1!"];  
  
// Edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- O6; N1 -- C1p; C1p --  
C2p; C2p -- C3p1; C2p -- C3p2;  
  
// Dummy nodes and edges for proton labels to atoms node [shape=none, label=""]; p2a  
[pos="-1.6,0.9!"]; p2b [pos="-1.0,1.5!"]; p3 [pos="-1.5,2.5!"]; p4a [pos="0.3,3.9!"]; p4b  
[pos="-0.3,3.2!"]; p5a [pos="1.5,2.5!"]; p5b [pos="1.0,2.1!"]; pOH [pos="-2.5,3.3!"]; p1pa  
[pos="1.3,-0.4!"]; p1pb [pos="1.1,0.4!"]; p2p [pos="2.4,0.2!"];  
  
edge [style=dashed, color="#5F6368"]; C2 -- p2a; C2 -- p2b; C3 -- p3; C4 -- p4a; C4 -- p4b; C5  
-- p5a; C5 -- p5b; O6 -- pOH; C1p -- p1pa; C1p -- p1pb; C2p -- p2p; }
```

Caption: Structure of **(3S)-1-(2-methylpropyl)pyrrolidin-3-ol** with proton labeling.

The Isobutyl Group Signature (C1' to C3')

The N-isobutyl group provides the most straightforward signals to assign.

- **Methyl Protons (H-3')**: The two methyl groups are equivalent and will appear as a doublet due to coupling with the single methine proton (H-2'). Integrating to 6H, this signal is typically found in the upfield region, around 0.9-1.0 ppm.
- **Methine Proton (H-2')**: This proton is coupled to the six methyl protons and the two methylene protons (H-1'). This will result in a complex multiplet, often a nonet (a multiplet of nine lines), centered around 1.8-2.0 ppm.
- **Methylene Protons (H-1')**: These two protons are adjacent to the nitrogen atom, which deshields them, shifting them downfield. They will appear as a doublet due to coupling with the H-2' proton. An expected chemical shift is in the range of 2.2-2.4 ppm.

The Pyrrolidine Ring: A Complex System (C2 to C5)

The pyrrolidine ring protons present a more complex scenario due to diastereotopicity and variable coupling constants arising from ring puckering.[3][4][5] The chiral center at C-3 renders the geminal protons on C-2, C-4, and C-5 chemically non-equivalent.

- H-3 Proton: This proton is attached to the carbon bearing the hydroxyl group, resulting in significant deshielding. It is coupled to the four neighboring protons on C-2 and C-4, leading to a multiplet. Its chemical shift is anticipated to be around 4.3-4.5 ppm.[6]
- H-2 and H-5 Protons (adjacent to Nitrogen): These four protons are diastereotopic. They will appear as distinct multiplets in the region of 2.5-3.2 ppm.[7][8] The exact chemical shifts and coupling patterns are sensitive to the ring's conformation.[1]
- H-4 Protons: These two diastereotopic protons are adjacent to the hydroxyl-bearing carbon. They are expected to resonate as complex multiplets in the 1.8-2.2 ppm range. Their signals may overlap with the H-2' proton of the isobutyl group, potentially requiring 2D NMR techniques for unambiguous assignment.

The Hydroxyl Proton (OH)

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet that can range from 1.5 to 5.0 ppm or even broader. Its identity can be unequivocally confirmed by a D₂O exchange experiment, where the addition of a drop of D₂O to the NMR tube results in the disappearance of the OH signal.

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated spectral data for **(3S)-1-(2-methylpropyl)pyrrolidin-3-ol** in a standard solvent like CDCl₃.

Proton Label	Predicted δ (ppm)	Multiplicity	Integration	Coupling (J, Hz)	Notes
H-3' (2 x CH ₃)	0.9 - 1.0	Doublet (d)	6H	~6-7	Coupled to H-2'.
H-2' (CH)	1.8 - 2.0	Multiplet (m)	1H	-	May appear as a nonet.
H-4 (CH ₂)	1.8 - 2.2	Multiplet (m)	2H	-	Diastereotopic protons, complex splitting. May overlap with H-2'.
H-1' (CH ₂)	2.2 - 2.4	Doublet (d)	2H	~7	Coupled to H-2'.
H-2, H-5 (2xCH ₂)	2.5 - 3.2	Multiplet (m)	4H	-	Diastereotopic protons adjacent to N, complex splitting.
H-3 (CH)	4.3 - 4.5	Multiplet (m)	1H	-	Deshielded by adjacent OH group.
OH	1.5 - 5.0	Broad Singlet (br s)	1H	-	Exchangeable with D ₂ O. Position is variable.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Adherence to a rigorous experimental protocol is paramount for obtaining a high-quality, interpretable spectrum. The following procedure is a self-validating system designed for

accuracy and reproducibility.

```
dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded, filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];
```

```
subgraph "cluster_Prep" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Prep1 [label="Weigh ~5-10 mg of sample"]; Prep2 [label="Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3)"]; Prep3 [label="Add internal standard (TMS)"]; Prep4 [label="Transfer to NMR tube"]; Prep1 -> Prep2 -> Prep3 -> Prep4; }
```

```
subgraph "cluster_Acq" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; Acq1 [label="Insert sample into spectrometer (e.g., 400 MHz)"]; Acq2 [label="Lock, tune, and shim"]; Acq3 [label="Set acquisition parameters (ns, d1)"]; Acq4 [label="Acquire FID"]; Acq1 -> Acq2 -> Acq3 -> Acq4; }
```

```
subgraph "cluster_Proc" { label = "Data Processing & Analysis"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; Proc1 [label="Fourier Transform (FT)"]; Proc2 [label="Phase and baseline correction"]; Proc3 [label="Calibrate spectrum to TMS (0 ppm)"]; Proc4 [label="Integrate signals"]; Proc5 [label="Assign peaks and measure couplings"]; Proc1 -> Proc2 -> Proc3 -> Proc4 -> Proc5; }
```

```
Prep4 -> Acq1 [lhead=cluster_Acq, ltail=cluster_Prep]; Acq4 -> Proc1 [lhead=cluster_Proc, ltail=cluster_Acq]; }
```

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **(3S)-1-(2-methylpropyl)pyrrolidin-3-ol**.
 - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (CDCl₃ is a common choice, but DMSO-d₆ can be useful for better observation of the OH proton).

- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[9]
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup and Data Acquisition:[10]
 - Insert the sample into a calibrated NMR spectrometer (a 400 MHz or higher field instrument is recommended for resolving the complex multiplets).
 - Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve optimal resolution.
 - Set appropriate acquisition parameters. A standard proton experiment (zg30) is usually sufficient.
 - Number of Scans (ns): 8 to 16 scans are typically adequate for this sample concentration.
 - Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point. For highly accurate integration, a longer delay ($5 \times T_1$) may be necessary.
 - Acquire the Free Induction Decay (FID) data.
- Data Processing:
 - Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
 - Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
 - Apply a baseline correction to ensure a flat baseline across the spectrum.
 - Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
 - Integrate all signals to determine the relative number of protons corresponding to each peak.

- Analyze the multiplicities and measure the coupling constants (J-values) for all relevant signals.
- Validation (D₂O Exchange):
 - After acquiring the initial spectrum, remove the NMR tube.
 - Add one drop of deuterium oxide (D₂O) to the tube, cap it, and shake gently to mix.
 - Re-acquire the ¹H NMR spectrum. The signal corresponding to the hydroxyl proton (OH) will have disappeared or significantly diminished, confirming its assignment.

Considerations for Purity Analysis in Drug Development

For professionals in drug development, NMR is a critical tool for assessing purity. When analyzing the spectrum of **(3S)-1-(2-methylpropyl)pyrrolidin-3-ol**, it is important to be aware of potential process-related impurities. Common synthetic routes may involve the reductive amination of (3S)-pyrrolidin-3-ol with isobutyraldehyde or the N-alkylation of (3S)-pyrrolidin-3-ol with an isobutyl halide.^{[2][11]}

Potential impurities to look for include:

- Starting Materials: Residual (3S)-pyrrolidin-3-ol^[12] or isobutyraldehyde.
- Solvents: Residual solvents from the reaction or purification (e.g., methanol, ethanol, ethyl acetate). Their characteristic chemical shifts are well-documented.^[8]
- By-products: Over-alkylation products or unreacted intermediates.

A high-purity sample should exhibit clean signals with integrations that correspond precisely to the expected proton counts. Any extraneous peaks should be integrated, identified if possible, and quantified relative to the main compound.

Conclusion

The ^1H NMR spectrum of **(3S)-1-(2-methylpropyl)pyrrolidin-3-ol** is rich with structural information. While the isobutyl group provides a simple entry point for analysis, the diastereotopic protons of the pyrrolidine ring offer a more complex challenge that reflects the molecule's three-dimensional structure. By combining a theoretical understanding of chemical shifts and coupling constants with a meticulous experimental approach, researchers can confidently assign the spectrum, verify the structure, and assess the purity of this important synthetic intermediate. The use of validation techniques like D_2O exchange and, if necessary, advanced 2D NMR experiments (such as COSY and HSQC) will provide an unassailable structural elucidation.

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